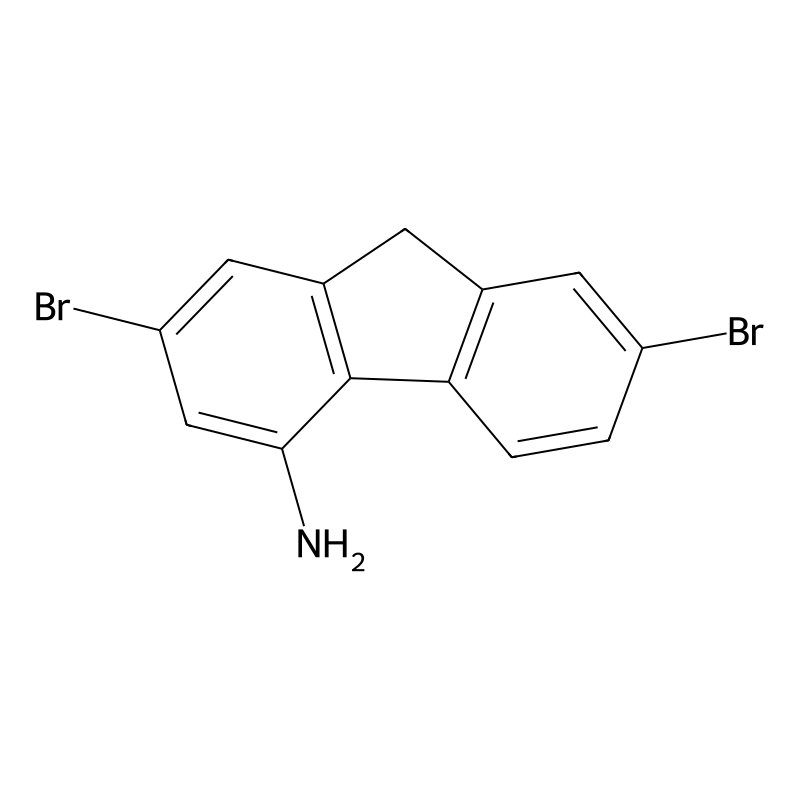

2,7-dibromo-9H-fluoren-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis:

2,7-Dibromo-9H-fluoren-4-amine can be synthesized from various starting materials, with 2,7-dibromo-4-nitrofluorene being a common precursor. ChemicalBook provides details on two synthetic routes for this conversion, highlighting the reaction conditions and reagents involved [].

Applications:

While research on 2,7-dibromo-9H-fluoren-4-amine is limited, it has been explored in the context of:

- Organic Photovoltaics (OPVs): Studies have investigated its potential as a non-fullerene acceptor (NFA) material in OPVs. NFAs are a class of electron-accepting materials used in organic solar cells alongside electron-donating materials. Research suggests that 2,7-dibromo-9H-fluoren-4-amine exhibits promising properties for NFA applications, such as suitable energy levels and good film-forming abilities [, ].

2,7-Dibromo-9H-fluoren-4-amine is a brominated derivative of fluoren-4-amine, characterized by the presence of two bromine atoms at the 2 and 7 positions of the fluorenyl structure. Its molecular formula is C₁₃H₉Br₂N, and it has a molecular mass of 339.03 g/mol. The compound appears as a solid with a melting point ranging from 189.5 to 190.5 °C . The InChIKey for this compound is ZCRGFCZFXXGGDT-UHFFFAOYSA-N, and it is often used in various organic synthesis applications due to its unique structural properties .

- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Bromination: The existing bromine atoms can facilitate further bromination or substitution reactions at other positions on the aromatic ring.

- Reduction: The amine group may undergo reduction to form primary or secondary amines.

These reactions make it a versatile intermediate in organic synthesis .

Synthesis of 2,7-dibromo-9H-fluoren-4-amine typically involves:

- Bromination of Fluorene: Fluorene can be brominated using bromine or a brominating agent in an organic solvent to yield dibromofluorene.

- Amination: The dibromofluorene can then be treated with an amine (such as ammonia or an amine derivative) under suitable conditions (e.g., heat, pressure) to replace one of the bromine atoms with an amino group.

This method allows for the introduction of functional groups necessary for further chemical transformations .

2,7-Dibromo-9H-fluoren-4-amine finds applications in:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.

- Materials Science: Due to its conjugated structure, it is used in the development of organic semiconductors and polymers.

- Pharmaceuticals: Potentially useful in drug development due to its biological activity profile.

Its unique properties make it suitable for various applications in chemistry and materials science .

Several compounds share structural similarities with 2,7-dibromo-9H-fluoren-4-amine. Below are comparisons highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 9H-Fluoren-4-amine | No bromination | Basic amine; less reactive than dibromo variant |

| 2-Bromo-9H-fluoren | Monobrominated | Lower reactivity; simpler synthesis |

| 2,7-Dichloro-9H-fluorene | Dichlorinated | Different halogenation pattern; varied reactivity |

| 2,7-Dibromo-N,N-dimethylaminofluorene | Dimethylated amine | Increased solubility; potential for different applications |

These compounds illustrate various modifications that affect reactivity, solubility, and potential applications in organic synthesis and materials science .